(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-12(7-3-9-17-14)15(19)18-10-4-6-11-5-1-2-8-13(11)18/h1-3,5,7-9H,4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWNACRXXWDGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone typically involves the reaction of 2-chloro-nicotinic acid with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane . The general reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Base: Triethylamine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as sodium borohydride can reduce the quinoline ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the quinoline ring structure.
Scientific Research Applications
Chemistry
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The compound can undergo various chemical transformations such as substitution reactions, oxidation, and reduction processes.
Table 1: Types of Reactions
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine atom can be replaced by nucleophiles (amines, thiols) |
| Oxidation | Quinoline ring can be oxidized using agents like potassium permanganate |
| Reduction | Quinoline ring can be reduced with sodium borohydride |
Biology
In biological research, this compound is utilized to study interactions between quinoline derivatives and biological targets. It may act as a model compound to understand the behavior of similar structures in biological systems. Its ability to interact with various molecular targets makes it a valuable tool for investigating biochemical pathways.
Medicine
The medicinal applications of this compound are particularly promising. Quinoline derivatives are known for their therapeutic properties, including:
- Antimalarial Activity : Similar compounds have been used in treatments for malaria.
- Anticancer Properties : Research indicates potential anticancer effects, making it a candidate for further pharmaceutical development.
Industry
In the industrial sector, this compound is explored for developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that could be applied in various technological innovations.
Case Study 1: Synthesis of Quinoline Derivatives
A study demonstrated the successful synthesis of quinoline derivatives using this compound as a precursor. The research highlighted its utility in creating compounds with enhanced biological activity compared to traditional methods.
Case Study 2: Biological Interaction Studies
Research focused on the interactions of this compound with specific enzymes involved in metabolic pathways showed promising results in modulating enzyme activity. This insight could lead to the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
The mechanism of action of (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The chlorine-substituted pyridine ring and the quinoline ring system can interact with various biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the pyridine/quinoline rings or the ketone-linked heterocycles. Key examples include:
*Calculated based on molecular formulas.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in the target compound contrasts with methoxy or hydroxyl substituents in Compounds 1, 3, and 3. Chloro’s electron-withdrawing nature may increase electrophilicity, whereas methoxy/hydroxyl groups enhance solubility via hydrogen bonding .
- Heterocycle Modifications: Replacement of pyridine with pyrazolo-pyrimidine () introduces a fused ring system, likely altering π-π stacking interactions and metabolic stability.
Physicochemical Properties
*Estimated via analogous structures.
Notes:
- The target compound’s chloro group may lower solubility compared to hydroxylated analogs (e.g., Compound 1) but improve stability against oxidative metabolism .
- Higher melting points in Compounds 1 and 3 (220–271°C) suggest strong crystalline packing due to hydrogen bonding, absent in the target compound .
Biological Activity
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone, also known as CB72483035, is a complex organic compound characterized by its unique structural features, including a chlorinated pyridine ring and a dihydroquinoline moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial applications.
- Molecular Formula : C15H13ClN2O
- Molecular Weight : 272.73 g/mol
- CAS Number : 545340-46-3
The compound can be synthesized through various methods, including the reaction of 2-chloro-nicotinic acid with 1,2,3,4-tetrahydroquinoline in the presence of bases like triethylamine in solvent systems such as dichloromethane .
Biological Activity Overview
The biological activity of this compound has been investigated through various studies that highlight its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that quinoline derivatives often interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. The structure of this compound suggests it may share similar mechanisms of action .
Case Study : A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated an IC50 value indicative of potent activity against breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial membranes and inhibition of essential enzymes.
Case Study : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The chlorinated pyridine ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- DNA Interaction : Similar to other quinoline derivatives, it may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted pyridine and tetrahydroquinoline precursors. For example, analogous tetrahydroquinolinone derivatives are synthesized by refluxing amines with aldehydes in methanol, followed by recrystallization to improve purity . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol vs. ethanol), and reaction time to maximize yield. Thermal stability during reflux and inert atmosphere control (e.g., nitrogen) are critical to avoid side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the connectivity of the pyridinyl and tetrahydroquinolinyl moieties. For instance, 1H-NMR peaks at δ 7.6–8.5 ppm typically indicate aromatic protons in pyridine rings, while δ 2.3–4.0 ppm corresponds to tetrahydroquinoline hydrogens . Infrared (IR) spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹). Mass spectrometry (EI or ESI) validates molecular weight, with fragmentation patterns confirming structural motifs .
Q. How can the solubility and stability of this compound be assessed for in vitro assays?
- Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound in buffer solutions (pH 4–9) at 37°C, followed by LC-MS analysis to detect degradation products. Accelerated stability testing under oxidative (H₂O₂) or photolytic conditions may also be conducted .
Advanced Research Questions
Q. How does structural modification of the tetrahydroquinoline moiety influence P-glycoprotein (P-gp) inhibitory activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents on the tetrahydroquinoline ring. For example, electron-withdrawing groups (e.g., chloro) at the 2-position enhance P-gp inhibition by increasing lipophilicity and membrane permeability. Biological activity is assessed via calcein-AM efflux assays in multidrug-resistant cell lines (e.g., MDR1-MDCK), with IC₅₀ values calculated from dose-response curves .
Q. What computational approaches can predict the binding affinity of this compound to biological targets like P-gp?
- Methodology : Molecular docking (using AutoDock Vina or Schrödinger) models interactions between the compound and P-gp’s transmembrane domains. Molecular dynamics simulations (e.g., GROMACS) assess stability of the ligand-receptor complex over time. Free energy perturbation (FEP) calculations quantify binding energy contributions of specific functional groups, such as the chloro-pyridine moiety .
Q. How can contradictory data on the compound’s cytotoxicity in different cell lines be resolved?
- Methodology : Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. Resolve by:
- Conducting comparative cytotoxicity assays (e.g., MTT) across multiple cell lines (cancer vs. normal).
- Measuring intracellular drug accumulation via fluorescence labeling or LC-MS.
- Evaluating efflux pump activity (e.g., P-gp expression via Western blot) in resistant vs. sensitive lines .
Q. What strategies improve the enantiomeric purity of synthetic intermediates during scale-up?
- Methodology : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) ensures stereochemical control during key steps like cyclization or alkylation. X-ray crystallography of intermediates validates absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
